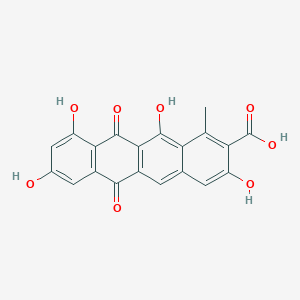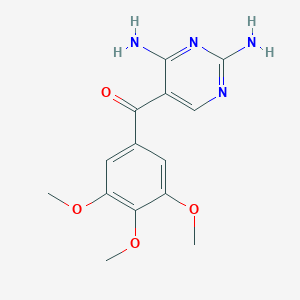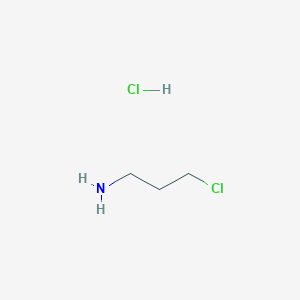![molecular formula C30H52O26 B046576 (2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal CAS No. 6082-32-2](/img/structure/B46576.png)
(2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
描述
Isomaltopentaose is a type of isomalto-oligosaccharide (IMO) compound, which is a carbohydrate composed of five glucose units linked by α-1,6-glycosidic bonds. It is commonly used as a functional food ingredient due to its prebiotic properties, which promote the growth of beneficial gut bacteria .
准备方法
Isomaltopentaose can be synthesized through enzymatic processes involving the hydrolysis of starch. The primary enzyme used in this process is α-amylase, which breaks down starch into smaller oligosaccharides. These oligosaccharides are then further processed by transglucosidase to form isomaltopentaose . Industrial production methods often involve the use of genetically modified microorganisms to enhance the efficiency and yield of the enzymatic reactions .
化学反应分析
Isomaltopentaose undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of gluconic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of sugar alcohols.
科学研究应用
Isomaltopentaose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and behavior of oligosaccharides.
Biology: Its prebiotic properties make it valuable in research focused on gut microbiota and digestive health.
Medicine: Isomaltopentaose is investigated for its potential to improve gut health and boost the immune system.
Industry: It is used in the food industry as a low-calorie sweetener and a functional ingredient to enhance the texture and shelf life of products
作用机制
Isomaltopentaose exerts its effects primarily through its prebiotic activity. It selectively stimulates the growth of beneficial gut bacteria, such as Bifidobacteria and Lactobacilli, by serving as a substrate for their fermentation. This fermentation process produces short-chain fatty acids, which have various health benefits, including improved gut barrier function and anti-inflammatory effects .
相似化合物的比较
Isomaltopentaose is unique among isomalto-oligosaccharides due to its specific structure and degree of polymerization. Similar compounds include:
Isomaltose: Composed of two glucose units linked by an α-1,6-glycosidic bond.
Isomaltotriose: Composed of three glucose units.
Isomaltotetraose: Composed of four glucose units.
Isomaltohexaose: Composed of six glucose units.
Isomaltopentaose stands out due to its optimal chain length, which provides a balance between solubility and prebiotic efficacy.
属性
IUPAC Name |
(2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-7-13(37)17(41)21(45)27(49-7)53-11(5-35)25(55-29-23(47)19(43)15(39)9(3-33)51-29)26(56-30-24(48)20(44)16(40)10(4-34)52-30)12(6-36)54-28-22(46)18(42)14(38)8(2-32)50-28/h5,7-34,36-48H,1-4,6H2/t7-,8-,9-,10-,11+,12-,13-,14-,15-,16-,17+,18+,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGVMMVMFNPHAQ-XAKZEXHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H](CO)[C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209661 | |
| Record name | Isomaltopentaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6082-32-2 | |
| Record name | Isomaltopentaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Isomaltopentaose (IMO5)?
A1: Isomaltopentaose is a linear oligosaccharide consisting of five glucose units linked by α(1→6) glycosidic bonds. It is a constituent of dextran, a complex branched glucan produced by certain bacteria.
Q2: How does Isomaltopentaose interact with antibodies specific for dextran?
A2: Isomaltopentaose acts as a hapten, binding to the combining sites of antibodies that are specific for dextran. [, , , , , , , , , ] The strength of this interaction depends on the size and shape of the antibody combining site, with some antibodies exhibiting maximum complementarity for Isomaltopentaose. [, ] This interaction can be measured using techniques like quantitative precipitin inhibition assays, equilibrium dialysis, fluorescence quenching, and affinity electrophoresis. [, , , ]
Q3: How does the size of the antibody combining site affect its interaction with Isomaltopentaose and other isomaltose oligosaccharides?
A3: Studies using murine myeloma proteins have shown that the size of the antibody combining site plays a crucial role in its affinity for isomaltose oligosaccharides. [, ] For instance, the myeloma protein W3129, which has a cavity-type combining site, shows the highest affinity for Isomaltopentaose. [] In contrast, QUPC52, another myeloma protein with a groove-type combining site, exhibits the strongest binding to isomaltohexaose. [] This suggests that the optimal binding occurs when the oligosaccharide size matches the dimensions of the antibody combining site.
Q4: Can the binding of Isomaltopentaose to anti-dextran antibodies be inhibited?
A4: Yes, the binding can be inhibited by the presence of other dextran molecules or isomaltose oligosaccharides, with the degree of inhibition depending on the size and structure of the competing molecule. [, , , , , ] For example, isomaltohexaose exhibits stronger inhibition than isomaltotetraose in the dextran-human anti-dextran system. [] This suggests that the size and structure of the competing molecule play a role in its ability to inhibit the binding of Isomaltopentaose to anti-dextran antibodies.
Q5: Are all anti-dextran antibodies inhibited by Isomaltopentaose to the same extent?
A5: No, the degree of inhibition by Isomaltopentaose and other isomaltose oligosaccharides can vary significantly between different anti-dextran antibodies, even within the same individual. [] This variation indicates heterogeneity in the size and shape of the combining sites of anti-dextran antibodies, even when produced by the same individual.
Q6: Are there any enzymes that can hydrolyze Isomaltopentaose?
A6: Yes, dextranases are enzymes that can hydrolyze the α(1→6) glycosidic bonds in Isomaltopentaose, breaking it down into smaller oligosaccharides or glucose. [, ] One study identified a marine actinomycete, Saccharomonospora sp. K1, that produces a dextranase capable of hydrolyzing dextran primarily into isomaltoheptose and Isomaltopentaose. [] This highlights the potential use of such enzymes in producing specific isomaltose oligosaccharides from dextran.
Q7: Can Isomaltopentaose be used to study the specificity of glucan-binding proteins other than antibodies?
A7: Yes, Isomaltopentaose has been used to investigate the specificity of the glucan-binding lectin (GBL) found in Streptococcus cricetus. [] This study revealed that GBL exhibits a strong affinity for glucans rich in α(1→6) linkages and that Isomaltopentaose can inhibit GBL's interaction with high-molecular-weight glucans. [] This highlights the broader application of Isomaltopentaose in studying the binding properties of various glucan-binding proteins.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)




